5-chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
5-Chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS: 2548981-59-3) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a nitrile group at position 3, and a piperazine-linked 2-cyclopropyl-5,6-dimethylpyrimidine moiety at position 5. Its molecular formula is C₁₉H₂₁ClN₆, with a molecular weight of 368.8632 g/mol .
Properties
IUPAC Name |
5-chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-12-13(2)23-17(15-3-4-15)24-18(12)25-5-7-26(8-6-25)19-16(20)9-14(10-21)11-22-19/h9,11,15H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUFQWJYUSSUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : CHClN
- Molecular Weight : 348.84 g/mol
- CAS Number : 1256963-02-6
The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to exhibit:
- Anticancer Activity : The compound demonstrates cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. It acts by inducing apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA .
- Antimicrobial Properties : In vitro studies indicate that the compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on human lung adenocarcinoma cells, reporting an IC50 value of 1.13 µM, indicating potent anticancer properties compared to traditional chemotherapeutics .
- Antibacterial Testing : In a comparative study against standard antibiotics, the compound showed MIC values ranging from 2 to 20 µg/mL against various bacterial strains, making it a promising candidate for further development as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role in the development of pharmaceuticals targeting various biological pathways. Its unique structure allows it to interact with specific biological targets such as enzymes and receptors, making it a candidate for treating various diseases.
Anticancer Activity
Research indicates that derivatives of pyridine and pyrimidine compounds exhibit anticancer properties. The presence of the piperazine ring enhances the compound's ability to bind to cancer-related targets, potentially leading to the development of new anticancer agents. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects.
Neuropharmacological Applications
The piperazine moiety is often associated with neuropharmacological activity. Compounds with this structure have been explored for their potential in treating neurological disorders such as anxiety and depression. The interaction of this compound with neurotransmitter receptors could lead to significant advancements in psychiatric medications.
Understanding the mechanism of action for this compound involves studying its interactions with biological targets. Biochemical assays can provide data on binding affinities and efficacy against specific enzymes or receptors.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression or neurological pathways. Such interactions are critical for determining its therapeutic potential.
Case Studies and Research Findings
Several case studies have documented the effectiveness of similar compounds in clinical settings:
Anticancer Research
In one study, a related pyrimidine derivative demonstrated significant cytotoxicity against breast cancer cells, leading researchers to explore modifications that could enhance efficacy while reducing side effects.
Neuropharmacological Trials
Another study investigated the use of piperazine-containing compounds for anxiety disorders, revealing promising results in animal models that warrant further clinical exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Three structurally related compounds are highlighted for comparison based on substituent variations and core modifications (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | 2548981-59-3 | C₁₉H₂₁ClN₆ | 368.8632 | - Cl at pyridine C5 - Cyclopropyl and 5,6-dimethyl groups on pyrimidine |
| 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile | 2640845-93-6 | C₁₇H₂₀ClN₇ | 357.843 | - Cl at pyridine C5 - Dimethylamino and methyl groups on pyrimidine |
| 6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | 2549028-12-6 | C₁₉H₂₂N₆ | 334.4182 | - No Cl on pyridine - Cyclopropyl and 5,6-dimethyl groups on pyrimidine |
Detailed Analysis of Substituent Effects
a. Pyrimidine Substituent Modifications
- Original Compound (2548981-59-3): The pyrimidine ring contains a 2-cyclopropyl group and 5,6-dimethyl substituents.
- Dimethylamino Analog (2640845-93-6): Replacing the cyclopropyl group with a 2-(dimethylamino) group introduces a polar, electron-donating substituent. This modification reduces molecular weight (357.843 vs. 368.8632 g/mol) and could alter solubility or target binding kinetics .
b. Pyridine Core Modifications
Potential Implications of Structural Differences
Bioavailability and Solubility: The cyclopropyl group in the original compound may enhance metabolic stability compared to the dimethylamino analog, which could be more prone to oxidation .
Target Binding: The chlorine atom in the original compound may act as a halogen bond donor, a feature absent in 2549028-12-6. This could influence binding affinity for targets like kinases or GPCRs . The dimethylamino group in 2640845-93-6 introduces a basic nitrogen, which might engage in salt bridges with acidic residues in enzymatic active sites .
Commercial and Research Context
- Availability: The dimethylamino analog (2640845-93-6) is listed at $85.5/2μmol, suggesting specialized use in early-stage research . In contrast, the non-chlorinated analog (2549028-12-6) is priced at $8/1g, indicating broader commercial availability .
- Synthetic Relevance: These analogs demonstrate the versatility of pyridine-pyrimidine-carbonitrile scaffolds in drug discovery, where minor substituent changes are leveraged to optimize pharmacokinetic and pharmacodynamic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
